2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a 3-methylphenylmethyl substituent. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentane derivative, the introduction of the pyrrole ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylphenyl)methyl]-3-phenyl-1,3-thiazolidine
- 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines
Uniqueness
Compared to similar compounds, 2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-4-2-5-13(8-12)9-16-10-14-6-3-7-15(14)11-16/h2,4-5,8,14-15H,3,6-7,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESMBAMHOAJGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC3CCCC3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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